![molecular formula C16H16O4 B1598577 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-56-8](/img/structure/B1598577.png)

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Vue d'ensemble

Description

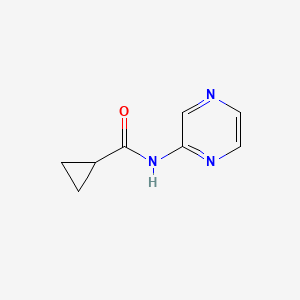

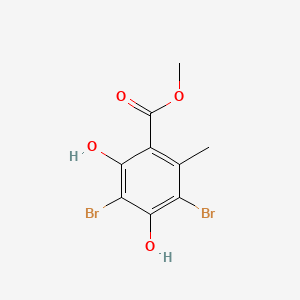

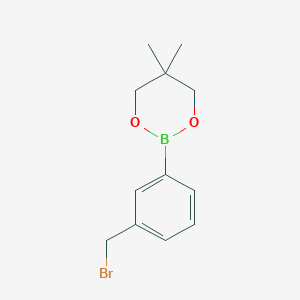

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.29 g/mol . The compound is also known by other names such as 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde .

Molecular Structure Analysis

The InChI code for the compound is1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. The compound has a complex structure with multiple functional groups, including two methoxy groups and a benzyl group. Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.8, indicating its relative lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 272.10485899 g/mol . The compound has a topological polar surface area of 44.8 Ų and a complexity of 294 .Applications De Recherche Scientifique

Oxidation and Reaction Mechanisms

- The oxidation of methoxy substituted benzyl phenyl sulfides, which can lead to the formation of methoxy substituted benzyl derivatives and methoxy substituted benzaldehydes, is a crucial process in understanding the behavior of high-valent oxoruthenium compounds in chemical reactions. This research has implications for the development of new oxidation processes in organic chemistry (Lai, Lepage, & Lee, 2002).

Synthesis and Structural Analysis

- The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been synthesized and characterized, providing insights into the structural properties of such compounds, which is vital for the development of new materials and molecules in chemistry (Özay, Yıldız, Ünver, & Durlu, 2013).

Enzyme Catalysis and Asymmetric Synthesis

- Research on benzaldehyde lyase, an enzyme that catalyzes the formation and cleavage of benzoin derivatives, includes the study of 3-methoxybenzaldehyde derivatives. This has implications for understanding enzyme mechanisms and developing new asymmetric synthesis methods in biochemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Application in Anticancer Research

- Certain benzyloxybenzaldehyde derivatives, including 2-[(3-methoxybenzyl)oxy]benzaldehyde, have shown significant activity against the HL-60 cell line, indicating potential applications in anticancer research. These compounds were observed to induce cell apoptosis and arrest cell cycle progression, offering insights into new therapeutic avenues (Lin, Yang, Chang, Kuo, Lee, & Huang, 2005).

Photocatalysis and Oxidation Studies

- Studies on the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, have implications for environmental chemistry and materials science. Understanding the reaction mechanisms and product selectivity under different conditions can contribute to the development of more efficient photocatalytic systems (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Nonlinear Optical Properties

- The study of 3-methoxy-4-hydroxy benzaldehyde (MHBA) has revealed important insights into its nonlinear optical properties, making it relevant in the field of optoelectronics and photonics. Investigations into the crystal growth, mechanical hardness, and optical transmission of MHBA contribute to the development of materials with enhanced optical properties (Venkataramanan, Uchil, & Bhat, 1994).

Propriétés

IUPAC Name |

3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQIAFAAZPZEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392826 | |

| Record name | 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde | |

CAS RN |

667412-56-8 | |

| Record name | 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)

![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)